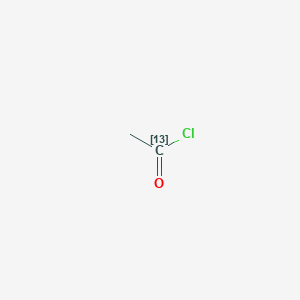

Acetyl chloride-1-13C

Descripción general

Descripción

Acetyl chloride-1-13C is a labeled compound where the carbon-13 isotope is incorporated into the acetyl chloride molecule. This isotopic labeling is particularly useful in various scientific research applications, including tracer studies and nuclear magnetic resonance (NMR) spectroscopy. The compound has the molecular formula CH3COCl, with the carbon-13 isotope replacing the standard carbon-12 atom in the acetyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Acetyl chloride-1-13C can be synthesized through several methods. One common approach involves the reaction of acetic acid-1-13C with thionyl chloride (SOCl2). The reaction proceeds as follows:

CH3COOH-1-13C+SOCl2→CH3COCl-1-13C+SO2+HCl

This reaction is typically carried out under reflux conditions to ensure complete conversion of the acetic acid to acetyl chloride .

Industrial Production Methods

In an industrial setting, this compound can be produced using similar methods but on a larger scale. The process involves the use of specialized equipment to handle the reagents and by-products safely. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

Acetyl chloride-1-13C undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.

Hydrolysis: It reacts with water to produce acetic acid-1-13C and hydrochloric acid.

Friedel-Crafts Acylation: It can be used to introduce an acetyl group into aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Common Reagents and Conditions

Alcohols and Amines: For esterification and amidation reactions, common reagents include ethanol and ammonia.

Water: Hydrolysis is typically carried out under mild conditions.

Lewis Acids: Friedel-Crafts acylation requires catalysts such as AlCl3.

Major Products Formed

Esters: Reaction with alcohols produces esters like ethyl acetate.

Amides: Reaction with amines produces amides like acetamide.

Acetic Acid: Hydrolysis yields acetic acid-1-13C.

Aplicaciones Científicas De Investigación

Acetyl chloride-1-13C is widely used in scientific research due to its isotopic labeling. Some key applications include:

Tracer Studies: Used to trace the pathway of carbon atoms in metabolic studies.

NMR Spectroscopy: The carbon-13 isotope provides a distinct signal in NMR, aiding in the structural elucidation of organic compounds.

Synthesis of Labeled Compounds: Used as a precursor to synthesize other carbon-13 labeled compounds for various research purposes.

Mecanismo De Acción

The mechanism of action of acetyl chloride-1-13C in chemical reactions involves the nucleophilic attack on the carbonyl carbon, leading to the substitution of the chloride ion. This process is facilitated by the electron-withdrawing nature of the carbonyl group, making the carbon more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparación Con Compuestos Similares

Similar Compounds

Acetyl chloride-13C2: Contains two carbon-13 isotopes.

Acetic anhydride-1,1′-13C2: Another carbon-13 labeled acetylating agent.

Acetyl chloride-2-13C: The carbon-13 isotope is located at a different position in the molecule.

Uniqueness

Acetyl chloride-1-13C is unique due to its specific isotopic labeling, which makes it particularly useful for NMR spectroscopy and tracer studies. Its reactivity and applications are similar to those of other acetyl chlorides, but the presence of the carbon-13 isotope provides additional analytical capabilities .

Actividad Biológica

Acetyl chloride-1-13C (CAS 1520-57-6) is a carbon-labeled derivative of acetyl chloride, primarily used in biochemical research, particularly in proteomics and metabolic studies. Its isotopic labeling allows for tracing metabolic pathways and understanding biological processes at a molecular level. This article reviews the biological activity of this compound, focusing on its synthesis, applications, and relevant case studies.

This compound has the molecular formula CH₃(¹³C)OCl and a molecular weight of 79.49 g/mol. It is characterized by its high reactivity due to the presence of the acetyl group, which can participate in various chemical reactions, including acylation and esterification.

Metabolic Pathways

This compound serves as a precursor for synthesizing labeled acetyl-CoA, a critical metabolite in various biochemical pathways, including the tricarboxylic acid (TCA) cycle. The incorporation of the ¹³C isotope allows researchers to trace the fate of carbon atoms through metabolic processes.

Key Reactions:

- Synthesis of Acetyl-CoA : Acetyl chloride reacts with coenzyme A to form acetyl-CoA, which enters the TCA cycle.

- TCA Cycle Activity : The labeled acetyl-CoA can be used to study TCA cycle dynamics by measuring the production of downstream metabolites such as glutamate.

Toxicological Profile

While this compound is valuable for research, it possesses toxicity similar to that of its non-labeled counterpart. Exposure can lead to respiratory irritation and potential genetic damage in eukaryotic cells. The compound can cause reactive airways dysfunction syndrome (RADS), characterized by asthma-like symptoms following exposure to high concentrations .

Case Study 1: Cardiac Metabolism

A recent study utilized hyperpolarized [1-13C]acetyl-l-carnitine (ALCAR), synthesized from this compound, to investigate mitochondrial function and TCA cycle activity in cardiac tissues. The study demonstrated that hyperpolarized [1-13C]ALCAR could effectively measure TCA cycle activity through the detection of [5-13C]glutamate levels under different nutritional states (fed vs. fasted) .

| Condition | [5-13C]Glutamate AUC (mean ± SD) |

|---|---|

| Fed | 0.0291 ± 0.0092 |

| Fasted | 0.0249 ± 0.0101 |

This data indicates that metabolic activity is significantly influenced by nutritional status, showcasing the utility of this compound in metabolic research.

Case Study 2: Toxicity Assessment

In an occupational health incident involving chloroacetyl chloride, a related compound, workers experienced severe respiratory and skin injuries due to exposure. The incident highlighted the importance of safety protocols when handling reactive chemicals like acetyl chloride derivatives . Although this case did not directly involve this compound, it underscores the potential hazards associated with chlorinated acyl chlorides.

Synthesis and Applications

The synthesis of [1-13C]acetyl chloride typically involves treating l-carnitine hydrochloride with [1-13C]acetic acid in a one-step reaction . This method allows for efficient production of labeled compounds for various applications in metabolic studies.

Potential Applications:

- Metabolic Imaging : Using hyperpolarized techniques for real-time monitoring of metabolic processes.

- Drug Development : Investigating drug metabolism and pharmacokinetics through isotopic labeling.

Propiedades

IUPAC Name |

acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO/c1-2(3)4/h1H3/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETWJCDKMRHUPV-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C](=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480751 | |

| Record name | Acetyl chloride-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520-57-6 | |

| Record name | Acetyl chloride-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1520-57-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Acetyl chloride-1-¹³C in the synthesis of ethanal-1-¹³C?

A1: Acetyl chloride-1-¹³C serves as a crucial precursor in the synthesis of ethanal-1-¹³C. [] In the final step of the synthesis, it undergoes reduction in the presence of tributyltin hydride and a palladium(0) complex, resulting in the formation of the desired product, ethanal-1-¹³C. []

Q2: Why is this synthetic route considered an improvement over previous methods?

A2: The research paper highlights that this synthetic route, utilizing Acetyl chloride-1-¹³C, offers a more efficient pathway to obtain ethanal-1-¹³C compared to traditional methods. [] The key improvement lies in the reduced number of steps involved, leading to a shorter and potentially more cost-effective synthesis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.